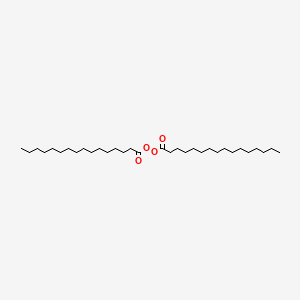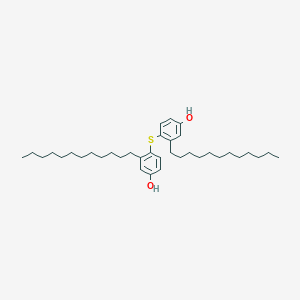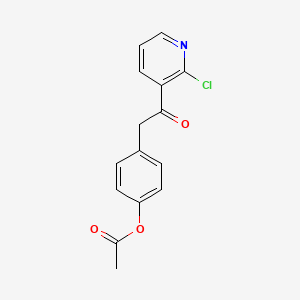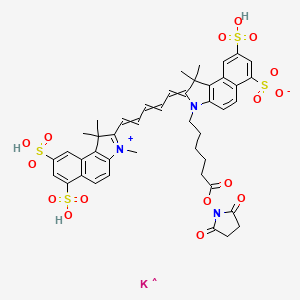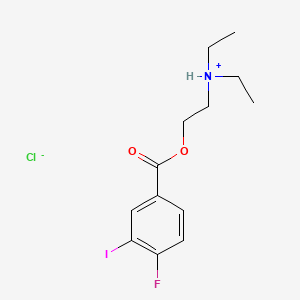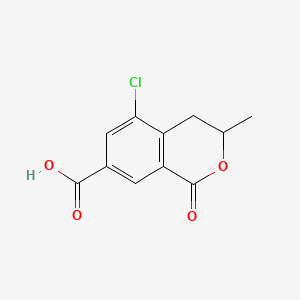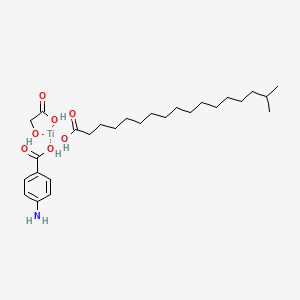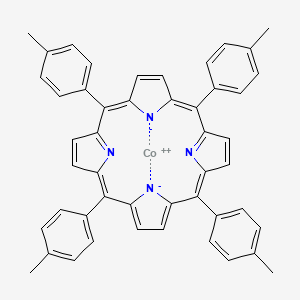
meso-Tetratolylporphyrin-Co(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetratolylporphyrin-Co(II): , also known as 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin cobalt(II), is a metalloporphyrin complex where cobalt is coordinated to a porphyrin ring substituted with four tolyl groups at the meso positions. Porphyrins are a class of macrocyclic compounds that play crucial roles in biological systems, such as heme and chlorophyll. The incorporation of cobalt into the porphyrin ring enhances its chemical and physical properties, making it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Co(II) typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions, followed by metalation with cobalt salts. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole and 4-methylbenzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions. The resulting porphyrin is then treated with cobalt(II) acetate in a suitable solvent, such as chloroform or methanol, to form the cobalt complex .
Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Co(II) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as column chromatography and recrystallization, are employed to obtain high-purity products .
化学反应分析
Types of Reactions: meso-Tetratolylporphyrin-Co(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the cobalt center and the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen. These reactions often lead to the formation of cobalt(III) porphyrin complexes.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions can convert cobalt(III) porphyrin complexes back to cobalt(II) forms.
Substitution: Substitution reactions can occur at the meso positions or the cobalt center.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of meso-Tetratolylporphyrin-Co(II) can yield cobalt(III) porphyrin complexes, while substitution reactions can introduce new functional groups at the meso positions .
科学研究应用
meso-Tetratolylporphyrin-Co(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and hydrogenation.
Biology: The compound is studied for its potential as a biomimetic model for heme proteins.
Medicine: Research is ongoing to explore its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: meso-Tetratolylporphyrin-Co(II) is used in the development of sensors and electronic devices.
作用机制
The mechanism by which meso-Tetratolylporphyrin-Co(II) exerts its effects involves the coordination of the cobalt center to various substrates. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. In catalytic applications, the porphyrin ring provides a stable environment for the cobalt center, allowing it to interact with reactants and promote chemical transformations. The specific molecular targets and pathways depend on the application, such as the generation of reactive oxygen species in photodynamic therapy .
相似化合物的比较
meso-Tetraphenylporphyrin-Co(II): Similar to meso-Tetratolylporphyrin-Co(II), but with phenyl groups instead of tolyl groups.
meso-Tetra(4-chlorophenyl)porphyrin-Co(II): Contains chlorophenyl groups, which can influence the compound’s electronic properties and reactivity.
meso-Tetra(4-methoxyphenyl)porphyrin-Co(II): Substituted with methoxy groups, which can enhance solubility and alter electronic properties.
Uniqueness: meso-Tetratolylporphyrin-Co(II) is unique due to the presence of tolyl groups, which can influence its solubility, stability, and reactivity. These properties make it suitable for specific applications where other similar compounds may not perform as effectively .
属性
分子式 |
C48H36CoN4 |
|---|---|
分子量 |
727.8 g/mol |
IUPAC 名称 |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI 键 |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


